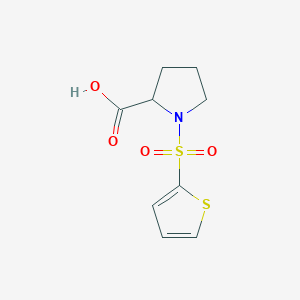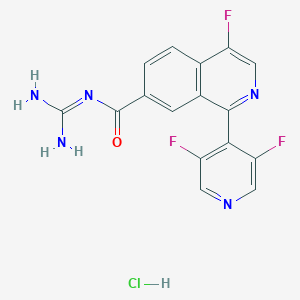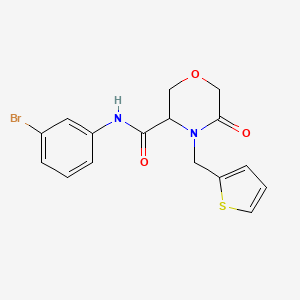
N-(3-bromophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have unique properties that make it useful for various laboratory experiments. In
Aplicaciones Científicas De Investigación
Biodegradable Polyesteramides with Functional Groups
Research has explored the synthesis of biodegradable polyesteramides with pendant functional groups through the copolymerization of caprolactone or lactide with morpholine-2,5-dione derivatives. These polyesteramides exhibit potential for various applications due to their functional groups and biodegradability, highlighting their significance in material science and biomedical engineering (P. J. I. Veld, P. Dijkstra, J. Feijen, 1992).
Antimicrobial Agents
A series of compounds, including morpholine derivatives, have been synthesized and evaluated for their antimicrobial properties. Such research contributes to the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance (N. Desai, A. Dodiya, P. N. Shihora, 2011).
Ortho-Alkylation of Carboxamides
The ortho-alkylation of aryl carboxamides using an iron catalyst has been successfully achieved, demonstrating high yields and regioselectivity. This methodology provides a new route for the modification of carboxamide-based compounds, which could be beneficial in pharmaceutical synthesis (Erin R. Fruchey, Brendan M. Monks, S. Cook, 2014).
Copper(II) Chloride Complexes
The formation of copper(II) chloride complexes with morpholide derivatives has been studied, revealing insights into the coordination chemistry of such compounds. Understanding these interactions can aid in the design of metal-organic frameworks and catalytic systems (M. Petrov, E. A. Popova, M. N. Krivchun, A. Belyakov, 2020).
Amine Protecting Groups and Morpholines
The use of sulfinamides as amine protecting groups in the synthesis of morpholines has been explored, offering efficient methodologies for the production of morpholine derivatives. Such approaches are crucial in medicinal chemistry for the development of novel therapeutic agents (Sven P. Fritz, Amara Mumtaz, M. Yar, E. McGarrigle, V. Aggarwal, 2011).
Propiedades
IUPAC Name |
N-(3-bromophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3S/c17-11-3-1-4-12(7-11)18-16(21)14-9-22-10-15(20)19(14)8-13-5-2-6-23-13/h1-7,14H,8-10H2,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGYRXKGFQMHRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CS2)C(=O)NC3=CC(=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


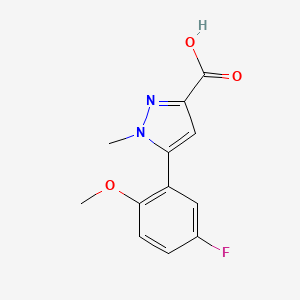
![tert-Butyl N-[3-(4-fluorophenoxy)propyl]carbamate](/img/structure/B2405193.png)

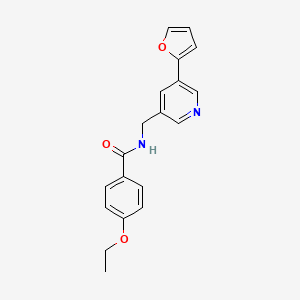
![N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]pyridine-2-carboxamide](/img/structure/B2405200.png)
![N-(4-amino-2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide](/img/structure/B2405201.png)
![8-[(2,5-Dimethylphenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2405202.png)
![(Z)-ethyl 2-(4,6-difluoro-2-((isoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2405203.png)
![5-(3-chlorophenyl)-1-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2405206.png)
